5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-2-4-12(5-3-11)13(19-6-8-22-9-7-19)14-15(21)20-16(23-14)17-10-18-20/h2-5,10,13,21H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBIAJHSUPXVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the morpholine and p-tolyl groups. Common reagents used in these reactions include thionyl chloride, morpholine, and p-tolylmethyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the p-tolyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole moieties exhibit promising anticancer properties.
Mechanism of Action : These compounds may inhibit key enzymes involved in tumor growth and metastasis. Notably, they can inhibit thymidine phosphorylase (TP), which is associated with cancer progression .
Cell Line Studies : In vitro studies have demonstrated that 5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate significant growth inhibition .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiazolo[3,2-b][1,2,4]triazole derivatives possess broad-spectrum antimicrobial activity against various bacterial strains.
Case Studies : In one study, several derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed potent activity against resistant strains .
Anti-inflammatory Properties
5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has been investigated for its anti-inflammatory effects.
Mechanism of Action : The compound appears to modulate inflammatory pathways by inhibiting the activity of lipoxygenase (LOX), an enzyme involved in the inflammatory response. The morpholino derivative demonstrated an IC50 value of 2.85 μM for LOX inhibition .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been explored in various studies.
Research Findings : Compounds with thiazole and triazole rings have shown efficacy in reducing seizure activity in animal models. For example, one study reported that derivatives exhibited significant protection against seizures induced by pentylenetetrazole .
Mechanism of Action
The mechanism of action of 5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 2: Physical Properties of Selected Derivatives
The hydroxyl group at the 6-position in the target compound may increase polarity, reducing melting points compared to non-hydroxylated analogs (e.g., 5-arylidene derivatives with m.p. >250°C ).
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Derivatives with p-tolyl or methoxy groups (e.g., 5-(4-methoxyphenyl)pyrazole analogs ) show enhanced metabolic stability and target engagement.
- Hydroxyl Group : The 6-ol moiety could participate in hydrogen bonding with biological targets, a feature absent in 6(5H)-one analogs .
Biological Activity
5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazole class. This compound exhibits a range of biological activities that have garnered interest in medicinal chemistry and pharmacology. Its structure includes a thiazole and triazole moiety, which are known for their diverse biological effects.
The molecular formula of 5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is , with a molecular weight of approximately 358.5 g/mol. The compound features a morpholino group attached to a p-tolyl methyl group, enhancing its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₂S |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 898346-30-0 |
Biological Activities
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole family exhibit various biological activities including:
- Antimicrobial Activity : These compounds have shown significant efficacy against various pathogens. For instance, derivatives have been tested for their minimum inhibitory concentration (MIC) against bacteria and fungi.
- Anti-inflammatory Effects : Studies demonstrate that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several thiazolo derivatives. The results indicated that certain derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antimicrobial agents .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of thiazolo derivatives. It was found that these compounds could significantly reduce inflammation markers in vitro, suggesting their utility in treating conditions like arthritis .
- Cytotoxicity Against Cancer Cells : Research has reported that some thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated selective cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
The biological activity of 5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is mediated through its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It is hypothesized that this compound interacts with cellular receptors influencing cell signaling pathways relevant to its therapeutic effects.
Lipophilicity and Drug-Likeness
Lipophilicity is a crucial factor influencing the pharmacokinetics of drug candidates. Studies employing reversed-phase thin-layer chromatography have shown that thiazolo derivatives possess favorable lipophilicity profiles conducive to good gastrointestinal absorption and bioavailability .
Q & A
Q. What are the critical steps and conditions for synthesizing 5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
Synthesis typically involves multi-step protocols, including:
- Cyclization reactions to form the thiazolo-triazole core .
- Mannich-type reactions or nucleophilic substitutions to introduce morpholino and p-tolyl groups .
- Optimized conditions :
- Solvents: Dimethylformamide (DMF) or ethanol for solubility and reactivity .
- Catalysts: Triethylamine or Pd-based catalysts for coupling reactions .
- Temperature: 60–100°C to balance reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization for ≥95% purity .
Q. How can structural integrity and purity be validated post-synthesis?
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., morpholino proton signals at δ 2.5–3.5 ppm) .
- IR spectroscopy : Detect functional groups (e.g., -OH stretch ~3200 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~400–600) .
- HPLC : Assess purity (>98% for pharmacological studies) .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholino vs. piperazine substituents) affect bioactivity?
-
Comparative studies with analogs reveal:
- Morpholino groups enhance solubility and blood-brain barrier penetration compared to bulkier piperazine derivatives .
- p-Tolyl groups improve lipophilicity, affecting membrane permeability and target binding .
- Thiazolo-triazole core : Critical for enzyme inhibition (e.g., kinases, cytochrome P450) .
-
Example SAR Table :
Substituent IC₅₀ (μM) LogP Solubility (mg/mL) Morpholino-p-tolyl 0.45 2.8 0.12 Piperazine-m-tolyl 1.2 3.5 0.04 Data adapted from .
Q. How can conflicting spectral or bioactivity data be resolved?
- Contradiction analysis :
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., axial vs. equatorial morpholino orientation) .
- Dose-response curves : Differentiate true activity from assay artifacts (e.g., fluorescence interference) .
- Molecular docking : Validate target interactions (e.g., binding to 14-α-demethylase in fungal studies) .
Q. What methodologies optimize yield in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) .
- Solvent-free conditions : Minimize purification steps and improve atom economy .
- Flow chemistry : Enhances reproducibility for multi-step protocols .
Mechanistic and Functional Questions
Q. What is the hypothesized mechanism of action against biological targets?
- Enzyme inhibition :
- Kinases : ATP-binding pocket disruption via thiazolo-triazole interactions .
- Cytochrome P450 : Competitive inhibition by morpholino-p-tolyl substituents .
- Receptor modulation :
- G-protein-coupled receptors (GPCRs): Morpholino groups mimic endogenous ligands .
Q. How do pH and temperature affect stability in biological assays?
- Stability studies :
- pH 7.4 (physiological) : Half-life >24h .
- pH <5 (lysosomal) : Rapid degradation (half-life <2h) due to -OH group protonation .
- Thermal stability : Decomposition >150°C, requiring storage at –20°C .
Data-Driven Research Challenges
Q. How to design experiments to validate conflicting bioactivity reports?
- Orthogonal assays :
- Enzymatic vs. cell-based assays : Confirm target specificity (e.g., EGFR inhibition in both) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity discrepancies .
Q. What computational tools predict ADMET properties for this compound?
- Software :
- SwissADME : Predicts moderate bioavailability (F ≈ 50%) due to high LogP (~3.0) .
- ADMETlab 2.0 : Flags potential hepatotoxicity (CYP3A4 inhibition) .
Comparative and Evolutionary Questions
Q. How does this compound compare to FDA-approved drugs with similar scaffolds?
- Example : Voriconazole (triazole antifungal):
- Advantages : Broader-spectrum activity due to thiazolo-triazole core .
- Limitations : Higher LogP increases off-target risks .
Q. What evolutionary modifications could enhance selectivity?
- Strategies :
- Fluorine substitution : Improves metabolic stability (e.g., replace p-tolyl with 3,4-difluorophenyl) .
- PEGylation : Increases solubility for intravenous administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
